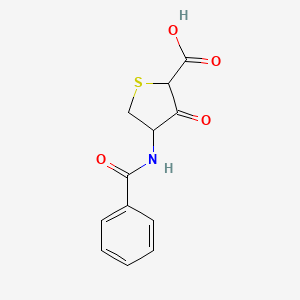

2,5-anhydro-4-(benzoylamino)-4-deoxy-2-thiopent-3-ulosonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), has been achieved through various methods. For instance, a novel method for the homologation of glycals to 3-deoxy-2-ulosonic acids involves [1,5]-C-H bond insertion of alkylidenecarbenes, as demonstrated in the synthesis of KDO (Wardrop & Zhang, 2002). Additionally, the general synthesis of ethyl 2-ulosonates and KDO from carbohydrate lactones using 1-ethoxyvinyllithium has been reported (Jiang et al., 1998).

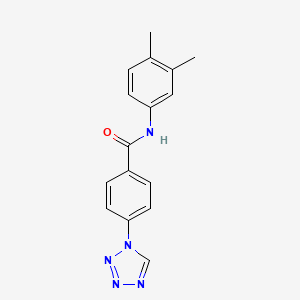

Molecular Structure Analysis

The molecular structure of ulosonic acids, including those similar to 2,5-anhydro-4-(benzoylamino)-4-deoxy-2-thiopent-3-ulosonic acid, is characterized by the presence of a unique eight-carbon backbone and functional groups that dictate their reactivity and interaction with other molecules. For example, the structure of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) is essential for its role in bacterial lipopolysaccharides (Banaszek & Młynarski, 2005).

Chemical Reactions and Properties

The chemical properties of ulosonic acids, including their reactivity and stability, are influenced by their molecular structure. For instance, the synthesis and reactions of 5-O-substituted methyl 3-deoxy-α-D-manno-oct-2-ulopyranosidonic acid 4-phosphates illustrate the stability of these compounds under acidic conditions (Auzanneau et al., 1991).

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Interactions with Radicals

Thioctic acid and its reduced form, dihydrolipoic acid, are known for their antioxidant properties, which are considered responsible for their therapeutic potential in diseases where enhanced free radical peroxidation of membrane phospholipids is a characteristic feature. Dihydrolipoic acid, in particular, has been demonstrated to be an efficient direct scavenger of peroxyl radicals generated in both the aqueous phase and liposomes or in microsomal membranes. Moreover, it has shown potential in recycling vitamin E chromanoxyl radicals through ascorbate-mediated reduction, acting as a potent chain-breaking antioxidant that enhances the antioxidant potency of other antioxidants (ascorbate and vitamin E) in both aqueous and hydrophobic membraneous phases (Kagan et al., 1992).

Synthesis and Characterization of Derivatives

Research has been conducted on the synthesis and structural characterization of various sugar derivatives, including those related to ulosonic acids. For instance, branched deoxyaldaric acids have been identified as products of the alkaline degradation of carbohydrates, with their structures determined by mass spectrometry of their trimethylsilyl derivatives. This highlights the potential of these compounds in the study and application of carbohydrate chemistry (Petersson, 1975).

Applications in Bacterial Glycopolymers

The chemistry and biochemistry of 5,7-diamino-3,5,7,9-tetradeoxynon-2-ulosonic acids in bacterial glycopolymers have been explored, demonstrating their significance in natural glycoconjugates. These compounds play crucial roles in the recognition, regulation, and protection of glycoconjugates in vertebrates. The study of these compounds provides insights into the occurrence, characterization, and biosynthesis of derivatives of nonulosonic acids, shedding light on their role in immune recognition (Knirel et al., 2004).

Preparative Synthesis Using Microbial Extracts

The use of Aspergillus terreus extracts in the preparative synthesis of 2-keto-3-deoxy-ulosonic acids demonstrates the potential of microbial sources in the synthesis of complex organic molecules. This approach highlights the significance of diastereoselective reactions in obtaining pure compounds on preparative scales, which are crucial for further applications in research and development (Augé & Delest, 1995).

Advanced Maillard Reaction Products

Studies on the advanced Maillard reaction of 3-deoxy-D-hexos-2-ulose and arginine residues in proteins have identified novel imidazolone compounds. These compounds, formed through complex reaction pathways, offer potential insights into the modification of proteins under glycation stress conditions, which is relevant in the study of aging and chronic diseases (Hayase et al., 1997).

Eigenschaften

IUPAC Name |

4-benzamido-3-oxothiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c14-9-8(6-18-10(9)12(16)17)13-11(15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQYCYZBIRJGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C(S1)C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)